molecular formula C8H13ClO B12626952 (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one CAS No. 921770-61-8

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one

Cat. No.: B12626952
CAS No.: 921770-61-8
M. Wt: 160.64 g/mol
InChI Key: XUSVOHQLCMTGQO-SVRRBLITSA-N
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Description

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically a diastereomer, which means it has two chiral centers and is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and the 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are usually carried out under controlled conditions to ensure the desired product is obtained. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically carried out in anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one apart from similar compounds is its specific reactivity and the unique products it forms in various chemical reactions. Its chiral centers also make it valuable in asymmetric synthesis, providing a way to produce enantiomerically pure compounds.

Properties

CAS No.

921770-61-8

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(2S,3R)-2-chloro-3-ethylcyclohexan-1-one

InChI

InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1

InChI Key

XUSVOHQLCMTGQO-SVRRBLITSA-N

Isomeric SMILES

CC[C@@H]1CCCC(=O)[C@H]1Cl

Canonical SMILES

CCC1CCCC(=O)C1Cl

Origin of Product

United States

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